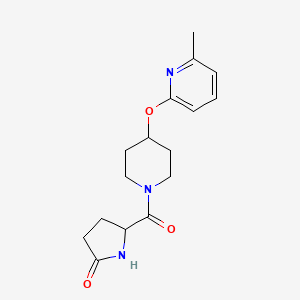

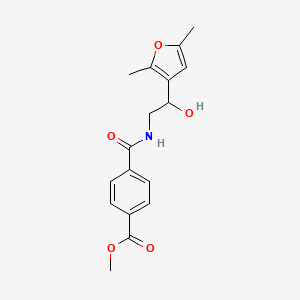

![molecular formula C22H19BrClNO3 B2947156 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide CAS No. 923677-58-1](/img/structure/B2947156.png)

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide, commonly known as BRD-9185, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the benzofuran family and has been synthesized using various methods.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide involves the synthesis of the benzofuran ring, followed by the introduction of the bromine and chlorobenzoyl groups, and finally the formation of the cyclohexanecarboxamide moiety.

Starting Materials

2-hydroxybenzoic acid, 2-bromo-5-nitrobenzene, 4-chlorobenzoyl chloride, cyclohexanecarboxylic acid, thionyl chloride, triethylamine, sodium hydroxide, N,N-dimethylformamide, N,N-dimethylacetamide, N,N-dimethylamino pyridine, N-hydroxysuccinimide, N,N'-dicyclohexylcarbodiimide, diisopropylethylamine, N-bromosuccinimide, palladium on carbon, hydrogen gas, acetic acid, ethanol, diethyl ether, wate

Reaction

Synthesis of 2-(2-hydroxyphenyl)benzofuran, 1. Esterification of 2-hydroxybenzoic acid with cyclohexanecarboxylic acid using thionyl chloride and triethylamine as catalysts to form cyclohexyl 2-hydroxybenzoate., 2. Reduction of cyclohexyl 2-hydroxybenzoate with palladium on carbon and hydrogen gas to form 2-(cyclohexyloxy)benzoic acid., 3. Cyclization of 2-(cyclohexyloxy)benzoic acid with sodium hydroxide in ethanol to form 2-(2-hydroxyphenyl)benzofuran., Synthesis of 5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-ol, 1. Bromination of 2-(2-hydroxyphenyl)benzofuran with N-bromosuccinimide in acetic acid to form 5-bromo-2-(2-hydroxyphenyl)benzofuran., 2. Esterification of 5-bromo-2-(2-hydroxyphenyl)benzofuran with 4-chlorobenzoyl chloride using N,N-dimethylformamide and N,N-dimethylacetamide as solvents and N,N-dimethylamino pyridine as a catalyst to form 5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-ol., Synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide, 1. Activation of 5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-ol with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form an active ester., 2. Coupling of the active ester with cyclohexanecarboxylic acid using diisopropylethylamine as a catalyst to form N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxylic acid., 3. Conversion of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxylic acid to N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide using ammonia in ethanol and diethyl ether as solvents.

Mecanismo De Acción

BRD-9185 works by binding to the bromodomain of BET proteins, thereby inhibiting their function. This leads to a decrease in the expression of genes that are regulated by these proteins, including genes involved in cell growth and proliferation. In addition, BRD-9185 has been shown to enhance the differentiation of neural stem cells into neurons by increasing the expression of genes involved in this process.

Efectos Bioquímicos Y Fisiológicos

BRD-9185 has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, enhancement of neural stem cell differentiation, and improvement of memory in mice. In addition, BRD-9185 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using BRD-9185 in lab experiments is its high potency and specificity for BET proteins. This allows for the selective inhibition of these proteins without affecting other cellular processes. However, one limitation of using BRD-9185 is its low solubility in aqueous solutions, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for the use of BRD-9185 in scientific research. One area of interest is the development of more potent and selective BET inhibitors for use in cancer therapy. Another area of interest is the use of BRD-9185 in the treatment of neurodegenerative diseases, such as Alzheimer's disease. In addition, the potential anti-inflammatory effects of BRD-9185 could be further explored in the context of various inflammatory diseases. Overall, BRD-9185 has shown great promise as a tool for scientific research and has the potential to lead to new discoveries in various fields.

Aplicaciones Científicas De Investigación

BRD-9185 has been found to have potential applications in various scientific research fields, including cancer research and neuroscience. In cancer research, BRD-9185 has been shown to inhibit the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in the regulation of gene expression and have been implicated in various cancers. In neuroscience, BRD-9185 has been shown to enhance the differentiation of neural stem cells into neurons and improve memory in mice.

Propiedades

IUPAC Name |

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrClNO3/c23-15-8-11-18-17(12-15)19(25-22(27)14-4-2-1-3-5-14)21(28-18)20(26)13-6-9-16(24)10-7-13/h6-12,14H,1-5H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIZVIUAJDTURQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2947075.png)

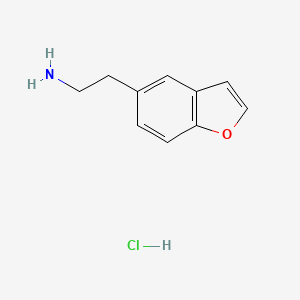

![8-((benzyl(methyl)amino)methyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2947076.png)

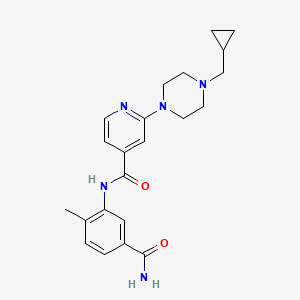

![4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2947078.png)

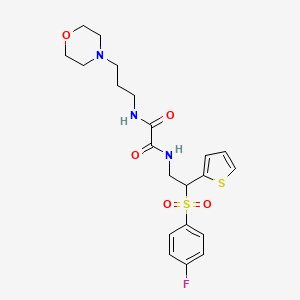

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2947085.png)

![3-phenyl-5-propyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2947091.png)

![(2,2-Difluoro-6-oxaspiro[3.4]octan-7-yl)methanesulfonyl chloride](/img/structure/B2947093.png)